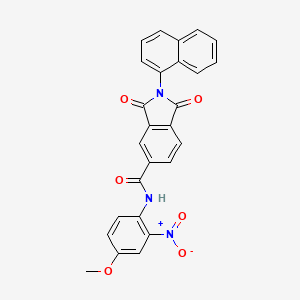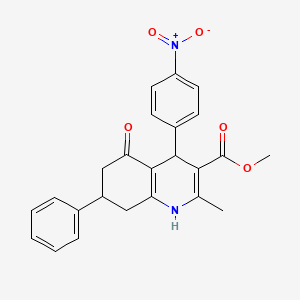![molecular formula C22H25BrN2O6 B5050503 1-(4-bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5050503.png)
1-(4-bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate is a chemical compound that has gained significant attention in scientific research. It is a piperazine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate is not fully understood. However, it has been proposed that the compound may act as a modulator of various signaling pathways involved in cell proliferation, differentiation, and apoptosis. The compound has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate have been investigated in various studies. The compound has been shown to exhibit cytotoxic effects on cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurological disorders. In addition, the compound has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(4-bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate is its potential as a therapeutic agent for various diseases. The compound has also been shown to have diagnostic potential in imaging studies. However, one of the limitations of the compound is its potential toxicity, which needs to be further investigated.
Future Directions
There are several future directions for research on 1-(4-bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate. One such direction is to investigate the compound's potential as a therapeutic agent for specific types of cancer and neurological disorders. Another direction is to investigate the compound's mechanism of action and its interactions with various signaling pathways. Additionally, further studies are needed to investigate the compound's toxicity and potential side effects.
Synthesis Methods
The synthesis of 1-(4-bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate has been achieved using different methods. One such method involves the reaction of 1-(4-bromobenzyl)piperazine with 4-methylphenoxyacetyl chloride in the presence of a base. The resulting product is then treated with oxalic acid to obtain the oxalate salt of the compound. Another method involves the reaction of 1-(4-bromobenzyl)piperazine with 4-methylphenoxyacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then converted to the oxalate salt using oxalic acid.
Scientific Research Applications
1-(4-bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate has been extensively studied for its potential in various scientific research applications. It has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. The compound has also been studied for its potential as a diagnostic tool in imaging studies.
properties
IUPAC Name |
1-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2.C2H2O4/c1-16-2-8-19(9-3-16)25-15-20(24)23-12-10-22(11-13-23)14-17-4-6-18(21)7-5-17;3-1(4)2(5)6/h2-9H,10-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNQHAPAHXYPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B5050421.png)


![3-(4-chlorophenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5050441.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5050454.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-5-[(isopropylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5050455.png)
![3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B5050458.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5050462.png)
![1-[5-(mesityloxy)pentyl]pyrrolidine](/img/structure/B5050474.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)acetamide](/img/structure/B5050478.png)
![ethyl 4-{[(4-chlorophenyl)(phenyl)methyl]amino}-1-piperidinecarboxylate](/img/structure/B5050513.png)
![5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5050528.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B5050530.png)